2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features an indole moiety, a piperidine ring, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl and piperidine groups.
The next step involves the coupling of the indole derivative with a piperidine derivative, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and nicotinonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of indole-based signaling pathways and their role in cellular processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the nicotinonitrile group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Nicotinonitrile: A simpler compound with a similar nitrile group.
Piperidine derivatives: Compounds with a similar piperidine ring structure.
Uniqueness
2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-13-15-4-3-9-23-21(15)27-17-7-10-25(11-8-17)20(26)12-16-14-24-19-6-2-1-5-18(16)19/h1-6,9,14,17,24H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEITEYCZZQDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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